molecular formula C17H14IN3O2S B8236484 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)

Cat. No.: B8236484
M. Wt: 451.3 g/mol
InChI Key: DHUHBTLTOGAYQU-UHFFFAOYSA-N
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Description

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a known impurity of Axitinib, a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma . This impurity arises during the synthesis or degradation of Axitinib and is structurally characterized by:

  • Acetyl group at the indazole N1 position.
  • Iodo substituent at the C3 position of the indazole ring.
  • Thioether linkage connecting the indazole and benzamide moieties.
  • N-methylbenzamide group at the terminal end.

Its molecular formula is C₁₅H₁₂IN₃OS (MW: 409.24 g/mol), with CAS numbers 1639138-00-3 and 885126-34-1 reported in different sources .

Properties

IUPAC Name

2-(1-acetyl-3-iodoindazol-6-yl)sulfanyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c1-10(22)21-14-9-11(7-8-12(14)16(18)20-21)24-15-6-4-3-5-13(15)17(23)19-2/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUHBTLTOGAYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 6-Iodo-1H-Indazole and 2-Mercapto-N-Methylbenzamide

The initial step in Axitinib synthesis involves coupling 6-iodo-1H-indazole (II) with 2-mercapto-N-methylbenzamide (III) to form 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (IV). Key parameters influencing impurity generation at this stage include:

  • Catalyst system: Copper iodide (0.1–0.2 eq) in isopropyl alcohol/ethylene glycol at 80°C for 20–24 hours.

  • Stoichiometric control: A 1:1.15 molar ratio of II:III minimizes unreacted starting material.

  • Temperature sensitivity: Reactions below 70°C show incomplete conversion, increasing diiodinated byproducts.

Table 1: Representative Reaction Conditions for Step 1

ParameterOptimal RangeDeviation Impact
Temperature80°C ± 2°C<75°C: 15–20% unreacted II
CuI Loading0.1 eq>0.15 eq: Cu residues in API
Reaction Time22 hours<20h: 8–12% intermediate IV

Iodination of Intermediate IV

The second stage introduces iodine at the indazole C3 position using iodine (2.5 eq) in N-methylpyrrolidone (NMP) with KOH (2.7 eq). This step is critical for impurity regulation:

  • Halogenation specificity: Controlled iodine addition (25–30°C over 30 minutes) prevents over-iodination.

  • Solvent effects: NMP enhances iodine solubility but may promote acetyl group migration if contaminated.

  • Quenching protocol: Ascorbic acid (0.5 eq) in water/methanol removes excess iodine, minimizing iodinated byproducts.

Equation 1:
IV+I2KOH, NMP2530CV+HI\text{IV} + I_2 \xrightarrow[\text{KOH, NMP}]{25-30^\circ \text{C}} \text{V} + \text{HI}

Acylation and Vinylpyridine Coupling

The final stages involve N1-acetylation followed by Heck coupling with 2-vinylpyridine. Impurity formation peaks during acetylation due to:

  • Acetylating agent excess: >1.2 eq acetic anhydride leads to 3–5% over-acetylated species.

  • Catalyst system: Palladium acetate/Xantphos (1:1 molar ratio) at 50°C for 2–3 hours.

  • Base selection: Tertiary amines (e.g., diisopropylethylamine) above 3.5 eq increase acylation side reactions.

Table 2: Acylation Process Variables and Impurity Correlation

VariableTargetImpurity Increase Factor
Acetic Anhydride (eq)1.051.1 eq → 2.3% impurity
Reaction Temperature50°C60°C → 4.1% impurity
Pd(OAc)₂ Loading3 mol%5 mol% → Pd black formation

Purification Strategies to Mitigate Impurity

Acid-Base Recrystallization

The patent describes a dual acid-base treatment to isolate high-purity Axitinib while removing acetylated impurities:

  • Acidification: Methanesulfonic acid (1.1 eq) in methanol at 0–10°C precipitates the API-acid complex.

  • Basification: NaOH (2.0 eq) in water/methanol liberates free base with <0.15% residual impurity.

Critical factor: Maintaining pH 8.5–9.0 during basification prevents decomposition of the acetyl group.

Solvent-Mediated Polymorph Control

Crystallization from methanol/water (3:1 v/v) at 45–50°C yields Form I Axitinib, which excludes the acetyl-iodo impurity through differential solubility.

Solubility data:

  • Impurity solubility in methanol: 12.8 mg/mL vs. Axitinib: 4.2 mg/mL at 25°C.

Industrial-Scale Considerations

Process Analytical Technology (PAT)

Real-time monitoring using Raman spectroscopy tracks the 1650 cm⁻¹ acetyl carbonyl peak, enabling immediate correction of acylation deviations.

Environmental Controls

  • Oxygen levels: <50 ppm in reaction vessels prevents Pd-catalyzed oxidative coupling byproducts.

  • Moisture control: <0.1% H₂O in NMP suppresses hydrolysis during iodination.

Chemical Reactions Analysis

Types of Reactions

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide (NaN₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is primarily related to its role as an intermediate in the synthesis of Axitinib. Axitinib works by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, Axitinib can effectively reduce the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Structural Analogues of Axitinib Impurities

The table below summarizes key structural and physicochemical differences between the target impurity and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Source
Target Impurity 1-Acetyl-3-iodo-indazole, thioether linkage, N-methylbenzamide C₁₅H₁₂IN₃OS 409.24 1639138-00-3
Axitinib Impurity H 1-Acetyl-3-(pyridin-2-yl)vinyl-indazole, thioether linkage, N-methylbenzamide C₂₅H₂₁N₃O₂S 427.52 N/A
Axitinib Impurity 14 3-Iodo-indazole, thioether linkage, N-methylbenzamide (no acetyl group) C₁₅H₁₂IN₃OS 409.24 N/A
Dihydro-Axitinib (Impurity F) Saturated ethylene bridge in indazole-pyridine moiety C₂₂H₂₀N₄O₂S 402.47 1959572-98-5
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide No acetyl or iodo groups C₁₅H₁₃N₃OS 283.35 944835-85-2
Axitinib Sulfoxide (Impurity A) Sulfoxide (S=O) instead of thioether (S-C) C₂₂H₁₈N₄O₂S 402.47 1347304-18-0

Key Structural and Functional Differences

Substituent Variations: The acetyl group in the target impurity distinguishes it from non-acetylated analogues like Axitinib Impurity 14 and 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide . The iodo substituent at C3 is absent in Impurity H (replaced by a pyridinylvinyl group) and Dihydro-Axitinib (saturated bond) .

Linkage Modifications :

  • Replacement of the thioether with a sulfoxide (e.g., Axitinib Sulfoxide) alters polarity and stability, impacting chromatographic retention times .
  • Hydrogenation of the vinyl group in Dihydro-Axitinib reduces planarity and may affect binding to VEGFR2 .

Impact on Physicochemical Properties: The iodo atom increases molecular weight and may influence UV absorption, aiding HPLC detection . Acetylation enhances lipophilicity compared to non-acetylated impurities, affecting solubility and metabolic clearance .

Research Findings and Analytical Considerations

Analytical Challenges

  • Chromatographic Separation : Impurities with similar polarities (e.g., Axitinib Impurity 14 vs. target impurity) require optimized HPLC methods. The iodo substituent aids differentiation via UV detection .
  • Structural Confirmation : X-ray crystallography (using SHELX programs) and mass spectrometry are critical for unambiguous identification .

Biological Activity

The compound 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , also known as an impurity of Axitinib, is of significant interest in pharmacological research due to its potential biological activities. Axitinib itself is a well-known tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. Understanding the biological activity of its impurities is crucial for ensuring drug safety and efficacy.

The chemical structure of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can be represented as follows:

C15H12IN3O1S\text{C}_{15}\text{H}_{12}\text{I}\text{N}_3\text{O}_1\text{S}

This compound features a thioether linkage and an indazole moiety, which are important for its interaction with biological targets.

The biological activity of this compound is closely related to its structural components. The indazole ring has been associated with various biological activities, including anti-cancer properties. The presence of iodine in the structure may enhance its reactivity and binding affinity to specific targets.

In Vitro Studies

Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally related indazole derivatives have shown significant cytotoxic activity against human oral squamous cell lines, suggesting that the biological activity may extend to the impurity .

In Vivo Studies

While specific in vivo data on 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is limited, related compounds have been evaluated for their efficacy in animal models. Axitinib has demonstrated significant anti-tumor activity in clinical settings, and it is plausible that its impurities may contribute to or modulate this effect .

Pharmacokinetics

The pharmacokinetic profile of Axitinib provides insights into how impurities might behave in biological systems. Axitinib has a median plasma TmaxT_{max} of 2.5 to 4.1 hours and a half-life ranging from 2.5 to 6.1 hours after oral administration . Understanding these parameters can help predict the behavior of its impurities.

Case Study 1: Impurity Characterization

A study focused on the forced degradation of Axitinib revealed several degradation products, including various impurities that may affect drug stability and efficacy . Characterizing these impurities through high-resolution mass spectrometry allowed researchers to better understand their potential biological activities.

Case Study 2: Synthesis and Evaluation

Research into the synthesis and biological evaluation of Axitinib derivatives highlighted the importance of structural modifications on biological activity. Compounds with similar structural features were found to exhibit varying degrees of inhibition against kinases involved in cancer progression .

Data Tables

Parameter Axitinib Impurity (2-((1-Acetyl-3-Iodo-1H-Indazol-6-Yl)Thio)-N-Methylbenzamide)
Molecular FormulaC22H18N4OSC15H12IN3OS
Retention Time (min)24.086TBD
% Purity~94%TBD
Cytotoxicity (IC50 μM)0.5TBD
Half-Life (h)2.5 - 6.1TBD

Note: TBD indicates that specific data for the impurity is not yet available.

Q & A

Q. What in vitro models best assess the impurity’s toxicological profile?

  • Methodological Answer : Human hepatocyte cultures (e.g., HepG2) with LC-MS metabolomics identify reactive metabolites. Genotoxicity is assessed via Ames test (TA98 strain) and micronucleus assays, focusing on iodine-mediated DNA adducts .

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